3-chloro-N-cycloheptylbenzamide
CAS No.: 330468-92-3
Cat. No.: VC21438836
Molecular Formula: C14H18ClNO
Molecular Weight: 251.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330468-92-3 |
|---|---|
| Molecular Formula | C14H18ClNO |
| Molecular Weight | 251.75g/mol |
| IUPAC Name | 3-chloro-N-cycloheptylbenzamide |
| Standard InChI | InChI=1S/C14H18ClNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17) |
| Standard InChI Key | CFAOEBFSQCPXKM-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |
Introduction
3-Chloro-N-cycloheptylbenzamide is a chemical compound with the linear formula C14H18ClNO and a molecular weight of approximately 251.759 g/mol . It is part of the benzamide family, which includes various compounds used in pharmaceutical and chemical research. This compound is of interest due to its potential applications in medicinal chemistry and its structural properties.
Synthesis and Preparation
The synthesis of 3-chloro-N-cycloheptylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptylamine. This process is common in the preparation of benzamide derivatives and can be optimized for yield and purity through various conditions such as solvent choice and temperature control.
Availability and Suppliers
3-Chloro-N-cycloheptylbenzamide is available from reputable chemical suppliers such as Sigma-Aldrich, where it is listed under the Aldrich CPR catalog . It is also mentioned by other chemical manufacturers, indicating its availability for research purposes.
Safety and Handling
As with any chemical compound, handling 3-chloro-N-cycloheptylbenzamide requires proper safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. The compound's toxicity and environmental impact should be assessed based on available data and regulatory guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume